2-Amino-5-methylthiazol-4-ol
Overview
Description
2-Amino-5-methylthiazol-4-ol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. It is known for its aromatic properties due to the delocalization of π-electrons. This compound is often used in various chemical and pharmaceutical applications due to its unique reactivity and biological activity.
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol.
Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors to ensure consistent product quality and yield.
Mechanism of Action
Target of Action
2-Amino-5-methylthiazol-4-ol is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs
Mode of Action
For example, some thiazole derivatives have been shown to inhibit the formation of certain radicals, suggesting antioxidant activity . Other thiazole derivatives have been found to inhibit enzymes like DNA gyrase , which is crucial for DNA replication in bacteria, suggesting potential antimicrobial activity.
Biochemical Pathways
If it acts as an antimicrobial, it could interfere with bacterial DNA replication .
Pharmacokinetics
It’s known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that this compound could have similar solubility properties, which could influence its bioavailability.
Result of Action
Based on the known activities of thiazole derivatives, it’s possible that this compound could have antioxidant, antimicrobial, or other biological activities . These activities could result in various cellular effects, such as reduced oxidative stress or inhibited bacterial growth.
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, its solubility properties suggest that it could be more effective in certain solvents . Additionally, factors like pH and temperature could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Amino-5-methylthiazol-4-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is involved in the preparation of acrylamide monomers and mixed-ligand complexes, which have potential anticancer and antibacterial activities . The compound interacts with enzymes such as diethylenetriamine (dien)-Cu(II) complexes, which are known for their biological activities . These interactions are crucial for the compound’s role in biochemical reactions, influencing its stability and reactivity.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has demonstrated antioxidant, antimicrobial, and anticancer properties, which are attributed to its ability to interact with cellular components and alter their functions . For instance, it can inhibit the formation of radicals and reduce oxidative stress in cells, thereby protecting them from damage .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been found to bind to specific active sites of enzymes, forming hydrogen bonds and arene interactions that stabilize the enzyme-substrate complex . This binding can lead to the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade over time when exposed to light, heat, or other environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged antioxidant and antimicrobial activities . Its efficacy may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as antioxidant and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conversion into metabolites . These metabolic pathways are essential for the compound’s biological activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake into cells and its distribution to various cellular compartments . This transport and distribution are crucial for the compound’s localization and accumulation, which in turn affect its biological activity .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been found to localize in the cytoplasm, where it interacts with various cellular components to exert its effects . This localization is essential for its activity and function, as it allows the compound to reach its target sites within the cell .
Chemical Reactions Analysis
2-Amino-5-methylthiazol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are typically sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-2 position.
Scientific Research Applications
2-Amino-5-methylthiazol-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
2-Amino-5-methylthiazol-4-ol can be compared with other similar compounds such as:
2-Aminothiazole: Similar in structure but lacks the methyl group at the C-5 position.
2-Amino-4-methylthiazole: Similar but with the amino group at the C-2 position.
2-Amino-5-ethylthiazole: Similar but with an ethyl group instead of a methyl group at the C-5 position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-amino-5-methyl-1,3-thiazol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h7H,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPZNHKHMOLXFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001309356 | |
Record name | 2-Amino-5-methyl-4-thiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133833-95-1 | |
Record name | 2-Amino-5-methyl-4-thiazolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133833-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-methyl-4-thiazolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001309356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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